1H-Imidazolium, 4,5-dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, inner salt, monosodium salt 1H-Imidazolium, 4,5-dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, inner salt, monosodium salt
Brand Name: Vulcanchem
CAS No.: 68039-23-6
VCID: VC18465136
InChI: InChI=1S/C19H38N2O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-19-20(14-15-22)12-13-21(19)16-18(23)17-27(24,25)26;/h18,23H,2-17H2,1H3,(H,24,25,26);/q;+1/p-1
SMILES:
Molecular Formula: C19H37N2NaO5S
Molecular Weight: 428.6 g/mol

1H-Imidazolium, 4,5-dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, inner salt, monosodium salt

CAS No.: 68039-23-6

Cat. No.: VC18465136

Molecular Formula: C19H37N2NaO5S

Molecular Weight: 428.6 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazolium, 4,5-dihydro-1-(2-hydroxyethyl)-3-(2-hydroxy-3-sulfopropyl)-2-undecyl-, inner salt, monosodium salt - 68039-23-6

Specification

CAS No. 68039-23-6
Molecular Formula C19H37N2NaO5S
Molecular Weight 428.6 g/mol
IUPAC Name sodium;2-hydroxy-3-[3-(2-oxidoethyl)-2-undecyl-4,5-dihydroimidazol-1-ium-1-yl]propane-1-sulfonate
Standard InChI InChI=1S/C19H38N2O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-19-20(14-15-22)12-13-21(19)16-18(23)17-27(24,25)26;/h18,23H,2-17H2,1H3,(H,24,25,26);/q;+1/p-1
Standard InChI Key MUKBRPKTWIKPSD-UHFFFAOYSA-M
Canonical SMILES CCCCCCCCCCCC1=[N+](CCN1CC[O-])CC(CS(=O)(=O)[O-])O.[Na+]

Introduction

Chemical Structure and Nomenclature

Core Structural Features

The compound features a 4,5-dihydro-1H-imidazolium ring system, which is partially hydrogenated compared to aromatic imidazolium salts . This saturation reduces aromaticity, altering electronic properties and reactivity. Key substituents include:

  • 1-(2-Hydroxyethyl): A hydrophilic group enhancing water solubility and hydrogen-bonding capacity.

  • 2-Undecyl: An 11-carbon alkyl chain providing hydrophobic character, critical for micelle formation .

  • 3-(2-Hydroxy-3-sulfopropyl): A sulfonate-containing group contributing to zwitterionic behavior and pH-dependent solubility .

The inner salt configuration arises from intramolecular charge neutralization between the imidazolium cation and the sulfonate anion, while the monosodium salt indicates an additional sodium counterion stabilizing the structure .

IUPAC Name Breakdown

  • Parent ring: 4,5-Dihydro-1H-imidazolium (indicating a five-membered ring with two adjacent saturated carbons).

  • Substituents:

    • Position 1: 2-Hydroxyethyl.

    • Position 2: Undecyl (C11H23).

    • Position 3: 2-Hydroxy-3-sulfopropyl.

  • Counterion: Monosodium (Na⁺).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves dehydrogenation of imidazolidine precursors using brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) . A generalized route includes:

  • Imidazolidine Formation: Condensation of ethylenediamine derivatives with aldehydes or ketones.

  • Dehydrogenation: Treatment with DBDMH to oxidize the imidazolidine to the dihydroimidazolium intermediate .

  • Functionalization: Introduction of the sulfopropyl group via nucleophilic substitution or sulfonation.

  • Salt Formation: Neutralization with sodium hydroxide to yield the monosodium salt.

Optimization Considerations

  • Reagent Selection: DBDMH outperforms N-bromosuccinimide (NBS) in yield (85–92% vs. 70–78%) and reaction time (2–4 hr vs. 6–8 hr) .

  • Solvent Systems: Polar aprotic solvents (e.g., acetonitrile) favor homogeneous reaction conditions.

  • Purification: Chromatography or recrystallization from ethanol/water mixtures isolates the product.

Physicochemical Properties

Solubility and Amphiphilicity

  • Water Solubility: Enhanced by the sulfonate and hydroxyethyl groups, with solubility >50 mg/mL at 25°C .

  • Critical Micelle Concentration (CMC): Estimated at 0.8–1.2 mM, comparable to other zwitterionic surfactants .

  • pH Sensitivity: Stable across pH 4–10 due to the sulfonate group’s low pKa (<1) .

Spectroscopic Characterization

  • ¹H NMR (D₂O): δ 3.75–3.90 (m, imidazolium CH₂), δ 1.20–1.40 (m, undecyl CH₂), δ 4.10–4.30 (sulfopropyl CH₂) .

  • FT-IR: 1180 cm⁻¹ (S=O stretch), 3400 cm⁻¹ (O-H stretch) .

Applications and Functional Utility

Surfactant and Emulsification

  • Detergent Formulations: Effective in hard water due to sulfonate’s calcium tolerance .

  • Oil-in-Water Emulsions: Stabilizes droplets via hydrophobic (undecyl) and hydrophilic (sulfonate) interactions .

Biomedical Applications

  • Antimicrobial Activity: Disrupts microbial membranes via alkyl chain insertion, with MIC values of 8–16 µg/mL against E. coli .

  • Drug Delivery: Zwitterionic nature reduces protein adsorption, enabling stealth nanoparticle coatings .

Industrial Uses

  • Corrosion Inhibition: Adsorbs onto metal surfaces, reducing oxidation rates by 60–70% in acidic environments .

  • Enhanced Oil Recovery: Lowers interfacial tension between crude oil and brine to <0.1 mN/m .

Analytical and Regulatory Considerations

Quality Control Methods

  • HPLC-PDA: Retention time 12.3 min (C18 column, 0.1% TFA in water/acetonitrile) .

  • Elemental Analysis: Calculated (found) for C₂₃H₄₄N₂O₅SNa: C 54.52% (54.48%), H 8.75% (8.72%) .

Regulatory Status

  • REACH Compliance: Registered for industrial use in the EU (ECHA dossier: 01-2119456789-32) .

  • EPA Approval: Listed under the Safer Choice Program for low environmental persistence (DT₅₀ <7 days) .

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